molecular formula C17H11N3O5 B4891414 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4891414
M. Wt: 337.29 g/mol
InChI Key: RVGJFMMFZLFJSP-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as barbituric acid derivative and has a pyrimidine ring structure with a nitrophenyl and benzylidene substituent.

Mechanism of Action

The mechanism of action of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that its biological activities are related to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported its ability to inhibit the growth of cancer cells, reduce the production of inflammatory mediators, and modulate the activity of enzymes such as COX-2. In vivo studies have also demonstrated its antitumor and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its ease of synthesis, relatively low cost, and potential applications in various research areas. However, its limitations include its low solubility in water and potential toxicity, which may require the use of appropriate safety measures.

Future Directions

The potential applications of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in various research areas suggest several future directions for further investigation. For instance, studies could focus on optimizing its synthesis method to improve its yield and purity. In medicinal chemistry, further research could explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, studies could investigate its potential as a precursor for the synthesis of new organic semiconducting materials with improved electronic properties. In agrochemicals, studies could explore its potential as a lead compound for the development of new herbicides and insecticides with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through different methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of barbituric acid with benzaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst such as piperidine. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various scientific research areas, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agrochemicals, it has been reported to possess herbicidal and insecticidal properties. In materials science, it has been used as a precursor for the synthesis of organic semiconducting materials.

properties

IUPAC Name

(5E)-5-benzylidene-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5/c21-15-14(9-11-5-2-1-3-6-11)16(22)19(17(23)18-15)12-7-4-8-13(10-12)20(24)25/h1-10H,(H,18,21,23)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGJFMMFZLFJSP-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-benzylidene-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione

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